molecular formula C7H6BrClO2 B2874399 4-Bromo-2-chloro-6-methoxyphenol CAS No. 1827620-20-1

4-Bromo-2-chloro-6-methoxyphenol

Cat. No.: B2874399
CAS No.: 1827620-20-1
M. Wt: 237.48
InChI Key: MYIAXERRSOIINB-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-chloro-6-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis . The downstream effect of this inhibition is the disruption of mycolic acid production, leading to a compromised bacterial cell wall .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .

Result of Action

The result of the action of this compound is the inhibition of mycolic acid synthesis . This leads to a weakened cell wall in Mycobacterium tuberculosis, making the bacterium more susceptible to external threats and potentially leading to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body . Additionally, the presence of other substances could potentially interfere with its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-methoxyphenol typically involves the bromination and chlorination of 2-methoxyphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-methoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-chloro-6-methoxyphenol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it a valuable compound for various applications .

Biological Activity

4-Bromo-2-chloro-6-methoxyphenol (CAS No. 1827620-20-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme : The primary target of this compound is InhA , an enoyl-acyl carrier protein reductase involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

Mode of Action : This compound acts as a slow, tight-binding inhibitor of InhA, leading to significant disruption in the synthesis of mycolic acids, which are essential for the bacterial cell wall integrity. This inhibition increases the susceptibility of the bacterium to external threats, potentially leading to its death.

This compound exhibits several biochemical interactions:

  • Enzyme Interactions : It interacts with various enzymes and proteins, potentially altering metabolic pathways.
  • Molecular Mechanism : The compound likely exerts its effects through binding interactions that lead to enzyme inhibition or activation and changes in gene expression.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been studied for its efficacy against various pathogens, including:

  • Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi.
  • Fungi : Shows activity against Candida albicans and Aspergillus niger.

The antimicrobial activity is typically assessed using methods such as well diffusion, where the zone of inhibition is measured.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against common pathogens.
    • Methodology : Conducted using the well diffusion method.
    • Findings : The compound exhibited substantial zones of inhibition against tested bacteria and fungi, indicating strong antimicrobial potential.
  • Inhibition Studies on Mycobacterium tuberculosis :
    • Objective : To assess the inhibitory effect on InhA.
    • Methodology : Kinetic assays were performed to determine binding affinity.
    • Results : Confirmed that this compound acts as a slow-binding inhibitor, effectively reducing mycolic acid synthesis in M. tuberculosis.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors influencing pharmacokinetics include:

  • Solubility : Its solubility in water affects distribution within biological systems.
  • Metabolism : Potential metabolic pathways may alter its efficacy and safety profile.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameKey DifferencesBiological Activity
4-Bromo-2-chlorophenolLacks methoxy groupReduced antimicrobial activity
4-Bromo-2-methoxyphenolLacks chlorine atomDifferent reactivity
2-Chloro-4-methoxyphenolLacks bromine atomVaries in chemical behavior

This comparative analysis highlights that the combination of bromine, chlorine, and methoxy groups in this compound contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

4-bromo-2-chloro-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIAXERRSOIINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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